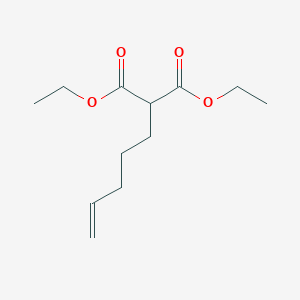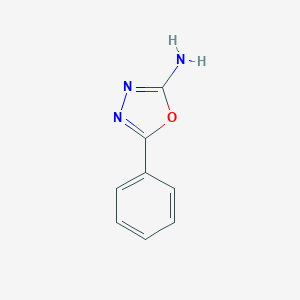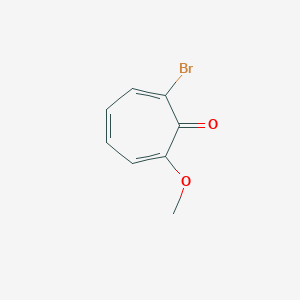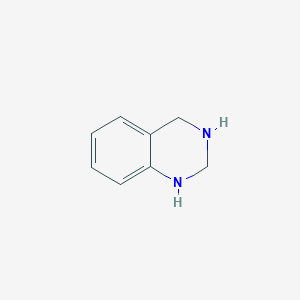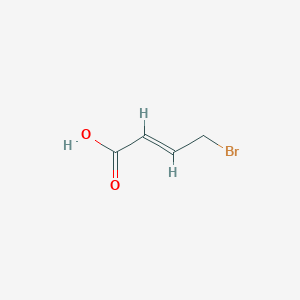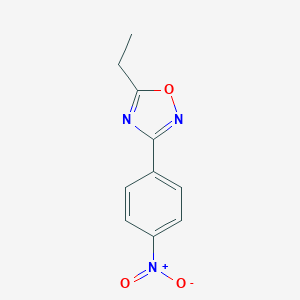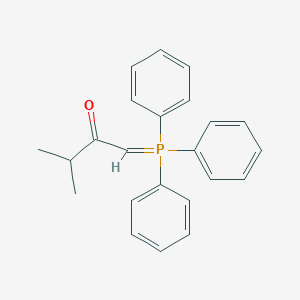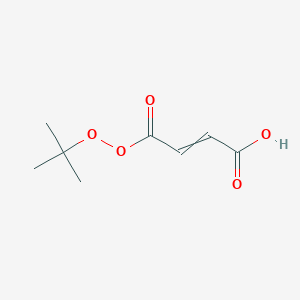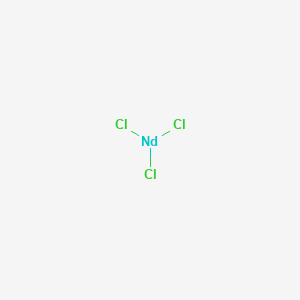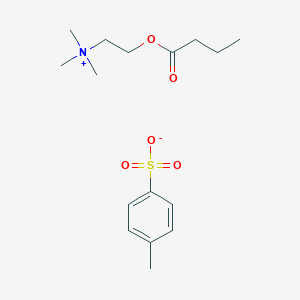
2-(Butanoyloxy)-N,N,N-trimethylethan-1-aminium 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butanoyloxy)-N,N,N-trimethylethan-1-aminium 4-methylbenzene-1-sulfonate, commonly known as Boc-lysine-OH, is a chemical compound used in scientific research for the synthesis of peptides and proteins. This compound is a derivative of the amino acid lysine, which is an essential component of many biological molecules. Boc-lysine-OH has gained popularity in the field of biochemistry due to its unique properties and versatile applications.
Mecanismo De Acción
Boc-lysine-OH acts as a protecting group for the amino group of lysine during peptide synthesis. The Boc group is removed under acidic conditions, which exposes the amino group for further chemical reactions. This mechanism allows for the selective assembly of peptides and proteins with high purity and yield.
Efectos Bioquímicos Y Fisiológicos
Boc-lysine-OH itself does not have any biochemical or physiological effects. However, the peptides and proteins synthesized using Boc-lysine-OH may have various biochemical and physiological effects depending on their sequence and structure. These effects can range from enzyme inhibition to receptor activation and can be studied using various biochemical and physiological assays.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Boc-lysine-OH in peptide synthesis has several advantages. Firstly, it allows for the efficient and selective assembly of peptides and proteins with high purity and yield. Secondly, it is compatible with various solid-phase peptide synthesis protocols and can be easily incorporated into peptide sequences. However, the use of Boc-lysine-OH also has some limitations. The Boc group is sensitive to acidic conditions, which can lead to unwanted side reactions during peptide synthesis. Additionally, the removal of the Boc group requires the use of strong acids, which can damage sensitive peptide sequences.
Direcciones Futuras
The use of Boc-lysine-OH in scientific research is continually evolving. Some future directions for the application of Boc-lysine-OH include the development of new protecting groups for lysine and other amino acids, the synthesis of new peptide and protein structures for drug discovery, and the optimization of solid-phase peptide synthesis protocols for increased efficiency and yield.
In conclusion, Boc-lysine-OH is an important tool for the synthesis of peptides and proteins in scientific research. Its unique properties and versatile applications have made it a popular choice for biochemists and biologists alike. The continued development and optimization of Boc-lysine-OH and its derivatives will undoubtedly lead to new discoveries and advancements in the field of biochemistry.
Métodos De Síntesis
The synthesis of Boc-lysine-OH involves the reaction of lysine with tert-butyloxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in water and organic solvents. This synthesis method is widely used in laboratories for the preparation of Boc-lysine-OH and other Boc-protected amino acids.
Aplicaciones Científicas De Investigación
Boc-lysine-OH is an important tool for the synthesis of peptides and proteins in scientific research. It is used as a protecting group for the amino group of lysine during solid-phase peptide synthesis. This technique allows for the efficient and selective assembly of peptides and proteins with high purity and yield. Boc-lysine-OH is also used in the preparation of lysine-containing unnatural amino acids and peptide libraries for drug discovery.
Propiedades
Número CAS |
1866-14-4 |
|---|---|
Nombre del producto |
2-(Butanoyloxy)-N,N,N-trimethylethan-1-aminium 4-methylbenzene-1-sulfonate |
Fórmula molecular |
C16H27NO5S |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
2-butanoyloxyethyl(trimethyl)azanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C9H20NO2.C7H8O3S/c1-5-6-9(11)12-8-7-10(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clave InChI |
DZSWXVDFVYXLHS-UHFFFAOYSA-M |
SMILES |
CCCC(=O)OCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES canónico |
CCCC(=O)OCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Otros números CAS |
1866-14-4 |
Sinónimos |
BUTYRYLCHOLINE P-TOLUENESULFONATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



